![molecular formula C20H25N7O B2353731 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920186-15-8](/img/structure/B2353731.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of derivatives of the triazolo-pyrimidine scaffold in cancer therapy. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Case Study: Cytotoxicity Evaluation
In a study evaluating substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, one compound exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line. This suggests that modifications to the piperazine and triazole components can enhance anticancer efficacy .
Antiviral Activity
The compound's structure also positions it as a candidate for antiviral research. A study focused on influenza A virus polymerase inhibitors found that similar triazolo-pyrimidine compounds could disrupt protein-protein interactions critical for viral replication. The inhibition of the PA-PB1 interface was identified as a promising target for new antiviral therapies .
Case Study: Influenza Virus Inhibition
In this research, several compounds were synthesized and tested for their ability to inhibit the PA-PB1 heterodimerization in influenza A virus. The most effective compounds showed a marked decrease in viral replication in cell cultures, indicating their potential as therapeutic agents against influenza .
Structure-Activity Relationship (SAR)
The efficacy of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one can be attributed to its unique structural features:
Structural Feature | Impact on Activity |
---|---|
Triazole Ring | Enhances binding affinity to biological targets |
Piperazine Group | Contributes to solubility and bioavailability |
Benzyl Substitution | Modulates lipophilicity and cellular uptake |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival . The compound’s interaction with EGFR results in the inhibition of cancer cell proliferation and spread .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation . By inhibiting EGFR, the compound disrupts the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival .
Result of Action
The compound’s action results in significant cytotoxicity against cancer cells . In vitro results revealed that the compound shows potent anticancer activity, with IC50 values indicating its effectiveness at low concentrations . The compound’s action leads to the inhibition of cancer cell proliferation and survival, contributing to its anticancer effects .
Analyse Biochimique
Biochemical Properties
Based on the known properties of similar triazole compounds, it can be inferred that this compound may interact with various enzymes and receptors in the biological system . The nature of these interactions could be diverse, ranging from binding interactions to enzyme inhibition or activation .
Cellular Effects
Similar triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Activité Biologique
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a compound that combines the triazole and pyrimidine moieties with a piperazine linker. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound is expected to exhibit various biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H22N6O
- Molecular Weight : 350.42 g/mol
The presence of the triazole and pyrimidine rings contributes to the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Anticancer Properties
Recent studies have indicated that derivatives of triazole-pyrimidine compounds possess significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, showing promising results.
These results suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
The mechanism by which triazole-pyrimidine derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, studies have shown that these compounds can inhibit the activity of protein kinases involved in tumor growth and metastasis. Additionally, molecular docking studies indicate favorable binding interactions with estrogen receptors, suggesting a pathway for selective targeting in hormone-dependent cancers .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown efficacy against various bacterial strains. The presence of the piperazine moiety is believed to enhance membrane permeability, facilitating the entry of the drug into bacterial cells.
Case Studies
Several case studies have highlighted the biological significance of similar compounds:
- Study on Anticancer Activity : A study published in Medicinal Chemistry Research demonstrated that a series of triazole derivatives exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The most potent compound showed an IC50 value of 2 µM against MCF-7 cells .
- Antimicrobial Evaluation : Research conducted on a related piperazine derivative indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Propriétés
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-2-3-9-17(28)25-10-12-26(13-11-25)19-18-20(22-15-21-19)27(24-23-18)14-16-7-5-4-6-8-16/h4-8,15H,2-3,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBRZWMHHRRJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.